

# Application Notes and Protocols: Colistin Methanesulfonate in Combination Antibiotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, methodologies, and data related to the use of colistin methanesulfonate (CMS) in combination with other antibiotics to combat multidrug-resistant (MDR) Gram-negative bacteria. The included protocols offer detailed guidance for in vitro synergy testing.

# Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge in clinical practice. Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment option. However, its efficacy can be limited by the development of resistance and potential for nephrotoxicity.[1][2] Combination therapy, pairing colistin with other antimicrobial agents, is a strategy being explored to enhance its antibacterial activity, overcome resistance, and potentially reduce required dosages, thereby minimizing toxicity.[1][3][4]

The primary mechanism of synergy often involves colistin's ability to disrupt the outer membrane of Gram-negative bacteria, which increases the permeability and allows other antibiotics to reach their intracellular targets more effectively.[5]

# In Vitro Synergy Testing: Quantitative Data







Numerous studies have investigated the synergistic potential of colistin in combination with various antibiotics against a range of MDR pathogens. The checkerboard assay is a common in vitro method used to assess synergy, with the results often expressed as the Fractional Inhibitory Concentration Index (FICI). An FICI of  $\leq 0.5$  is typically interpreted as synergy.

# Acinetobacter baumannii



| Combination Agent                       | Synergy Rate (FICI<br>≤ 0.5)                                                              | Key Findings                                                                                                                                   | Reference |
|-----------------------------------------|-------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Vancomycin                              | High (Synergy against<br>9 of 10 colistin-<br>resistant strains)                          | Demonstrates potent in vitro synergy, even against strains with high vancomycin MICs. The combination also showed rapid bactericidal activity. | [3][6]    |
| Rifampin                                | Variable (Synergy against 4 of 5 colistin-resistant strains in one study; 28% in another) | A frequently studied combination with demonstrated synergistic activity. However, some studies also report antagonism.                         | [7][8]    |
| Carbapenems<br>(Imipenem,<br>Meropenem) | Synergy observed                                                                          | The addition of CMS can significantly reverse imipenem resistance in some isolates.                                                            | [7][9]    |
| Sulbactam                               | Synergy observed (in 5 of 10 colistin-resistant strains)                                  | A viable combination partner for synergistic effects.                                                                                          | [3][6]    |
| Aztreonam &<br>Ceftazidime              | High (Synergy against<br>all tested strains in<br>one study)                              | Beta-lactams, in general, show good synergistic potential with colistin against A. baumannii.                                                  | [7]       |
| Tigecycline &<br>Amikacin               | Mostly indifferent results                                                                | These combinations were less likely to demonstrate synergy in the studied isolates.                                                            | [7]       |



Klebsiella pneumoniae

| Combination Agent                                     | Synergy Rate (FICI<br>≤ 0.5)                                                  | Key Findings                                                                        | Reference |
|-------------------------------------------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|-----------|
| Carbapenems<br>(Imipenem,<br>Meropenem)               | Synergy observed                                                              | Effective in vitro against colistin-heteroresistant strains.                        | [10]      |
| Aminoglycosides<br>(Amikacin,<br>Gentamicin)          | Synergy observed                                                              | Effective in vitro against colistin-heteroresistant strains.                        | [10]      |
| Tigecycline                                           | Synergy observed                                                              | Demonstrated synergistic effects against colistin- heteroresistant K. pneumoniae.   | [10]      |
| Rifampin,<br>Azithromycin,<br>Linezolid, Fusidic Acid | High (90-95% synergy<br>against colistin-<br>resistant<br>Enterobacteriaceae) | These agents showed particularly high rates of synergy when combined with colistin. | [5]       |

# Pseudomonas aeruginosa



| Combination Agent         | Synergy Rate (FICI<br>≤ 0.5)                       | Key Findings                                                                                                                                   | Reference |
|---------------------------|----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Amikacin                  | Synergistic interactions were frequent.            | Combinations involving amikacin showed more frequent synergy than those with some other agents against isolates from cystic fibrosis patients. | [11][12]  |
| Meropenem & Ceftazidime   | Susceptibility was high for the individual agents. | The study focused more on amikacin combinations for synergy.                                                                                   | [11]      |
| Rifampin &<br>Carbapenems | Synergistic effects detected in multiple studies.  | These combinations have been a focus of microbiological studies for treating P. aeruginosa infections.                                         | [13]      |

# **Clinical and In Vivo Studies: A Summary**

While in vitro studies often demonstrate synergy, the translation to clinical benefit is not always straightforward.



| Study Type                                 | Key Findings                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    | Reference |
|--------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Animal Studies                             | Results are equivocal. Some studies show significantly lower mortality with combination therapy (e.g., with rifampicin or carbapenems), while others do not.                                                                                                                                                                                                                                                                                                                                                                                                                    | [13][14]  |
| Clinical Trials & Observational<br>Studies | A multicenter trial found that colistin sulfate in combination with other antimicrobials was a reasonable and safe option for CRO infections, with a clinical response rate of 77.1%.[15] [16] However, another randomized controlled trial did not find combination therapy with colistin and meropenem to be superior to colistin monotherapy for pneumonia or bloodstream infections caused by XDR pathogens.[17] A retrospective study on MDR Gram-negative pneumonia found that combination therapy significantly improved microbiological cure but not clinical cure.[18] |           |

# Experimental Protocols Protocol 1: Checkerboard Synergy Testing

This protocol outlines the microbroth dilution checkerboard method to determine the synergistic activity of colistin in combination with another antibiotic.

Materials:



- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
- Stock solutions of Colistin Methanesulfonate and the second antibiotic

#### Procedure:

- Plate Preparation:
  - Dispense 50 μL of CAMHB to all wells of a 96-well plate.
  - Create serial two-fold dilutions of Antibiotic A (e.g., colistin) horizontally across the plate.
  - Create serial two-fold dilutions of Antibiotic B vertically down the plate. This results in a grid of wells containing various concentrations of both antibiotics.
  - Include wells for growth control (no antibiotic) and sterility control (no bacteria). Also, include wells to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone.
- Inoculation:
  - $\circ$  Inoculate each well (except the sterility control) with 50  $\mu$ L of the standardized bacterial suspension. The final volume in each well will be 100  $\mu$ L.
- Incubation:
  - Incubate the plates at 35-37°C for 18-24 hours.
- Reading Results:
  - Visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.



- Calculating the Fractional Inhibitory Concentration Index (FICI):
  - FICI = FIC of Drug A + FIC of Drug B
  - Where:
    - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
    - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug A alone)
  - Interpretation:
    - FICI ≤ 0.5: Synergy
    - 0.5 < FICI ≤ 4: Indifference
    - FICI > 4: Antagonism

# **Protocol 2: Time-Kill Assay**

This protocol is used to assess the bactericidal activity of antibiotic combinations over time.

#### Materials:

- · Culture tubes with CAMHB
- Bacterial inoculum standardized to ~5 x 10^5 10^6 CFU/mL
- Colistin Methanesulfonate and the second antibiotic at desired concentrations (e.g., 0.25x or 0.5x MIC)
- · Agar plates for colony counting

#### Procedure:

- Preparation:
  - Prepare tubes with CAMHB containing:



- No antibiotic (growth control)
- Antibiotic A alone
- Antibiotic B alone
- The combination of Antibiotic A and B
- Inoculation:
  - Inoculate each tube with the standardized bacterial suspension.
- Incubation and Sampling:
  - Incubate the tubes at 37°C with shaking.
  - At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Colony Counting:
  - Perform serial dilutions of the collected aliquots and plate them onto agar plates.
  - Incubate the plates overnight and count the number of colonies (CFU/mL).
- Data Analysis:
  - Plot the log10 CFU/mL versus time for each condition.
  - Interpretation:
    - Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
    - Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
    - Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.



■ Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.

# **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of Colistin Combination Synergy.





Click to download full resolution via product page

Caption: Checkerboard Synergy Testing Workflow.



# **Experiment Setup** Prepare Culture Tubes with Standardize Bacterial Inoculum (~5x10^5 CFU/mL) Antibiotics (Single & Combo) Incubation & Sampling **Inoculate Tubes** Incubate at 37°C with Shaking Sample at Time Points (0, 2, 4, 8, 24h) Quantification & Analysis Perform Serial Dilutions & Plate for Colony Counts Incubate Plates & Count CFUs Plot log10 CFU/mL vs. Time Determine Synergy/ **Bactericidal Activity**

Click to download full resolution via product page

Caption: Time-Kill Assay Experimental Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. The use of combination therapy for the improvement of colistin activity against bacterial biofilm PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro synergism of combinations of colistin with selected antibiotics against colistinresistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic activities of colistin combined with other antimicrobial agents against colistinresistant Acinetobacter baumannii clinical isolates | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Synergy of imipenem/colistin methanesulfonate combinations against imipenemnonsusceptible multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro activities of various antibiotics, alone and in combination with colistin methanesulfonate, against Pseudomonas aeruginosa strains isolated from cystic fibrosis patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Colistin monotherapy vs. combination therapy: evidence from microbiological, animal and clinical studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Colistin Sulfate-Based Combination Therapy for Infections Caused by Carbapenem-Resistant Organisms in Intensive Care Units: A Multicenter, Prospective, Observational Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]



- 16. Colistin Sulfate-Based Combination Therapy for Infections Caused by Carbapenem-Resistant Organisms in Intensive Care Units: A Multicenter, Prospective, Observational Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Colistin Monotherapy versus Combination Therapy for Carbapenem-Resistant Organisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Colistin combination therapy improves microbiologic cure in critically ill patients with multi-drug resistant gram-negative pneumonia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Colistin Methanesulfonate in Combination Antibiotic Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8101698#colistin-methanesulfonate-in-combination-therapy-studies-with-other-antibiotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com